molecular formula C14H11F3N6O2 B11077297 3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine

3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B11077297
M. Wt: 352.27 g/mol
InChI Key: ORQNGEIYZVYRPF-FBCYGCLPSA-N
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Description

3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxyphenyl group, a furan ring, and a triazole ring

Preparation Methods

The synthesis of 3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethoxyphenyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, using boron reagents.

    Formation of the hydrazone linkage: This can be done by reacting the furan derivative with hydrazine or its derivatives.

    Cyclization to form the triazole ring: This step typically involves the use of azide compounds and appropriate catalysts.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine include other triazole derivatives and furan-containing compounds These compounds share structural similarities but may differ in their chemical properties and applications

Properties

Molecular Formula

C14H11F3N6O2

Molecular Weight

352.27 g/mol

IUPAC Name

3-N-[(E)-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C14H11F3N6O2/c15-14(16,17)25-10-3-1-9(2-4-10)12-6-5-11(24-12)7-19-21-13-22-20-8-23(13)18/h1-8H,18H2,(H,21,22)/b19-7+

InChI Key

ORQNGEIYZVYRPF-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC3=NN=CN3N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC3=NN=CN3N)OC(F)(F)F

Origin of Product

United States

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